molecular formula C9H7BrN2OS2 B14911706 N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B14911706
M. Wt: 303.2 g/mol
InChI Key: KKJOQZKEKOSPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide is a novel synthetic compound designed for research purposes in medicinal chemistry and drug discovery. It features a hybrid structure incorporating two privileged scaffolds in pharmacology: a 5-bromothiazole and a thiophene ring, linked by an acetamide bridge. This specific architecture is of significant interest for probing new therapeutic agents, particularly in oncology and infectious disease research. Compounds based on the 2-aminothiazole core have demonstrated substantial antitumor properties in preclinical research, with various derivatives exhibiting potent activity against human cancer cell lines, including lung cancer (H1299) and glioma (SHG-44) . The bromine atom at the 5-position of the thiazole ring is a critical modification, often enhancing the molecule's reactivity and interaction with biological targets. Simultaneously, the thiophene moiety is a well-documented heterocycle with a broad spectrum of reported biological activities . The integration of these systems into a single molecule follows a rational design strategy to develop multi-target agents or to enhance potency. The primary research applications for this compound are anticipated to be in the areas of anticancer and antimicrobial investigation. Structurally similar analogs have shown promising cytotoxic activities, positioning them as valuable tools for studying apoptosis and cell proliferation pathways . Furthermore, both thiazole and thiophene derivatives are frequently explored for their antimicrobial effects against various bacterial and fungal strains . Researchers can utilize this compound as a key intermediate or a lead compound for synthesizing more complex derivatives, or for in vitro evaluation against specific biological targets. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H7BrN2OS2

Molecular Weight

303.2 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C9H7BrN2OS2/c10-7-5-11-9(15-7)12-8(13)4-6-2-1-3-14-6/h1-3,5H,4H2,(H,11,12,13)

InChI Key

KKJOQZKEKOSPFP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-bromothiazole with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions may include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine in the thiazole ring (as in 22j) increases molecular weight and may enhance lipophilicity compared to chloro or cyano derivatives .
  • Synthesis Complexity : Compounds with bulky substituents (e.g., adamantane in 22j) require longer reaction times or specialized catalysts, reducing yields (53.4% for 22j vs. >80% for simpler acetamides in ) .
  • Thermal Stability: Melting points vary widely; brominated thiazoles (e.g., 22j at 134–136°C) generally exhibit lower melting points than nitro- or cyano-substituted analogs (e.g., 225–227°C for compound 53 in ) .

Key Observations :

  • Thiophene Contribution : The thiophene moiety in the acetamide side chain (common in 22j, 55, and the target compound) is associated with π-π stacking interactions in kinase inhibition (e.g., EGFR/HER2 in ) .
  • Bromine’s Role : Brominated thiazoles (e.g., 22j) show moderate antitumor activity, likely due to enhanced membrane permeability and target binding .

Structural and Spectroscopic Comparisons

  • NMR Data: Compound 22j (): ¹H NMR shows singlet peaks for adamantane protons (δ 1.60–1.69) and a thiazole proton (δ 7.36) . N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): ¹³C NMR confirms carbonyl (δ 171.6) and cyano (δ 119.2) groups .
  • Mass Spectrometry :
    • Compound 22j: m/z 369.8 [M+H]⁺ .
    • Hypothetical target compound: Expected m/z ~327.2 (C₉H₇BrN₂OS₂).

Structure-Activity Relationships (SAR)

  • Thiazole vs. Thiophene Cores : Thiazole derivatives (e.g., 22j) exhibit higher metabolic stability than thiophene analogs due to reduced oxidative susceptibility.

Q & A

Q. What are the standard synthetic routes for N-(5-bromothiazol-2-yl)-2-(thiophen-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated thiazole intermediates (e.g., 5-bromothiazol-2-amine) can react with thiophene-acetyl chloride derivatives under basic conditions. Key steps include:

  • Bromination : Introduction of bromine at the 5-position of the thiazole ring (e.g., using NBS or Br₂ in acetic acid).
  • Amide coupling : Reaction of the brominated thiazole amine with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine or DCM as a solvent .
  • Purification : Column chromatography with ethyl acetate/petroleum ether mixtures (60-80% yield range) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, AcOH, 60°C85%
Amide couplingEt₃N, DCM, RT74%

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include:
  • Thiophene protons at δ 6.8–7.4 ppm (aromatic protons).
  • Thiazole C-Br resonance at ~δ 102–104 ppm (¹³C).
  • Acetamide carbonyl at δ 165–170 ppm (¹³C) .
    • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 356–370 [M+H]⁺ confirm molecular weight .
    • IR spectroscopy : Stretching vibrations for C=O (amide I, ~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. How is crystallographic data analyzed for structural validation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. The bromine atom’s heavy atomic weight aids in phasing. Key metrics:

  • R-factor : < 0.05 for high-resolution data.
  • Torsion angles : Validate planarity of the thiophene-thiazole system .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution with water to precipitate the product .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for analogous thiophene derivatives .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination .

Q. How to resolve contradictions in NMR data across studies?

Discrepancies in chemical shifts may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH protons by 0.5–1.0 ppm .
  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to confirm dynamic equilibria .
  • Impurity interference : Recrystallize with ethyl acetate/hexane (3:1) to remove unreacted starting materials .

Q. What computational methods predict binding affinity for biological targets?

  • Molecular docking (e.g., Glide/Schrödinger) : Dock the compound into allosteric pockets (e.g., HIV-1 RT in PDB ID 2RKI) using flexible ligand sampling.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Correlate substituent effects (e.g., bromine electronegativity) with bioactivity .

Q. How does structural modification influence anticancer activity?

  • Thiophene substitution : 2-Thiophenyl groups enhance π-π stacking with kinase ATP-binding pockets (e.g., EGFR).
  • Bromine positioning : 5-Bromo on thiazole increases electrophilicity, improving covalent binding to cysteine residues.
  • Activity data : Derivatives show IC₅₀ values of 1–10 µM against lung cancer (A549) and glioma (U87) cell lines .

Q. What stability challenges arise during long-term storage?

  • Light sensitivity : Bromine-thiazole bonds degrade under UV; store in amber vials at –20°C.
  • Hydrolysis : Acetamide bonds are prone to cleavage in aqueous buffers (pH > 8). Use lyophilized forms for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.